molecular formula C19H17ClN2O3S2 B2395814 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 897799-24-5

2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2395814
M. Wt: 420.93
InChI Key: OJJKSKYMCYLTBS-UHFFFAOYSA-N
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Description

2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate for various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide' involves the synthesis of the thiazole ring, followed by the attachment of the chlorophenyl group and the dimethoxyphenyl group to the thiazole ring, and finally the addition of the acetamide group to the molecule.

Starting Materials
2-amino-4-chlorophenol, 2-bromo-4-methoxyphenyl, 2-chloroacetyl chloride, thiourea, sodium hydroxide, potassium carbonate, acetic acid, dimethyl sulfate, sodium borohydride, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate

Reaction
Step 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine, 2-amino-4-chlorophenol is reacted with thiourea in the presence of sodium hydroxide and acetic acid to form 4-(4-chlorophenyl)thiazol-2-amine., Step 2: Synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl, 4-(4-chlorophenyl)thiazol-2-amine is reacted with 2-bromo-4-methoxyphenyl in the presence of potassium carbonate and dimethyl sulfate to form 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl., Step 3: Synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl is reduced with sodium borohydride in the presence of hydrochloric acid to form 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-2-bromo-4-methoxyphenyl alcohol., The alcohol is then reacted with 2-chloroacetyl chloride in the presence of sodium bicarbonate and ethyl acetate to form 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo.

Mechanism Of Action

The mechanism of action of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.

Biochemical And Physiological Effects

2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its potential as a drug candidate for various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide include further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy and safety in animal models and clinical trials for various diseases. Additionally, research on its potential as a drug delivery system and its interactions with other drugs is warranted.

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-24-14-7-8-15(17(9-14)25-2)21-18(23)11-27-19-22-16(10-26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJKSKYMCYLTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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